molecular formula C13H18N4O2S B2927127 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide CAS No. 1421456-20-3

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide

Cat. No. B2927127
CAS RN: 1421456-20-3
M. Wt: 294.37
InChI Key: RFRGEOLAKRHYTG-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiazole ring, another type of heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains an acetamide group, which is derived from acetic acid and can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both pyrazole and thiazole rings suggests that the compound may have interesting chemical properties, as these types of structures are often found in biologically active molecules .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature. The presence of both polar (acetamide) and nonpolar (methyl groups on the pyrazole ring) parts in the molecule suggests that it might have interesting solubility properties .

Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamides, including alachlor and metazachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in various crops. Their mechanism involves the inhibition of fatty acid synthesis in plants, suggesting potential agricultural applications for related compounds (Weisshaar & Böger, 1989).

Heterocyclic Synthesis

Compounds containing elements of pyrazole and acetamide have been used as precursors in the synthesis of heterocyclic systems, demonstrating the versatility of these compounds in organic synthesis. This includes the preparation of various heterocyclic compounds with potential pharmacological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Novel Antipsychotic Agents

The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential antipsychotic properties in behavioral animal tests, without interacting with dopamine receptors. This suggests the potential for compounds with pyrazole structures in developing new antipsychotic drugs (Wise et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing pyrazole and thiazole rings are often found in drugs and other biologically active molecules, so it’s possible that this compound could have interesting biological activity .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-9-6-10(2)17(16-9)13-15-11(8-20-13)4-5-14-12(18)7-19-3/h6,8H,4-5,7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRGEOLAKRHYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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